N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound features a complex acetamide backbone with a 5-chloro-2-methoxyphenyl group and a 1,4-diazaspiro[4.5]deca-1,3-diene ring substituted with a thiophen-2-yl moiety and a sulfanyl linkage.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-27-16-8-7-14(22)12-15(16)23-18(26)13-29-20-19(17-6-5-11-28-17)24-21(25-20)9-3-2-4-10-21/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHNVTAFNQCBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22ClN3O2S2
- Molecular Weight : 448 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological responses. However, detailed studies are required to elucidate the exact pathways involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiplatelet Activity : The compound has shown significant inhibition of platelet aggregation in platelet-rich plasma (PRP), with an IC50 value of 53 nM. This suggests a potential application in cardiovascular therapeutics where platelet aggregation is a critical factor .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its spectrum of activity against various pathogens is limited and requires further investigation.
- Cytotoxicity : In vitro studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to determine the mechanism behind this activity and its potential therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it can be compared with other spirocyclic compounds and thiophene derivatives:
| Compound Name | Biological Activity | IC50 Value (if applicable) | Notes |
|---|---|---|---|
| Compound A | Antiplatelet | 53 nM | Similar mechanism to N-(5-chloro...) |
| Compound B | Antimicrobial | Not specified | Requires further study |
| Compound C | Cytotoxic | Varies by cell line | Potential for cancer therapy |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cardiovascular Research : A study demonstrated the efficacy of this compound in reducing thrombus formation in animal models, suggesting its potential as a novel antiplatelet agent.
- Cancer Research : In vitro assays have shown that this compound can induce apoptosis in specific cancer cell lines, warranting further exploration into its mechanisms and therapeutic implications.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Sulfur-Containing Groups: The target compound and Thenylchlor both incorporate thiophenyl groups, which are common in agrochemicals for enhancing lipid solubility and target binding .
- Spirocyclic vs. Linear Heterocycles: The 1,4-diazaspiro[4.5]deca-1,3-diene ring in the target contrasts with CPA’s thieno-pyridine and oxadiazole systems. Spirocyclic structures often confer conformational rigidity, which may improve selectivity in biological interactions .
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target differs from the nitro and sulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. Electron-withdrawing groups (e.g., nitro, sulfonyl) typically increase electrophilicity, whereas methoxy groups donate electrons, affecting solubility and interaction with biological targets .
Spectroscopic and Analytical Comparisons
- NMR Profiling : demonstrates that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects in analogous compounds. For the target compound, NMR analysis of these regions could reveal how the spirocyclic system and sulfanyl group perturb proton environments compared to simpler acetamides like CPA or Thenylchlor .
- Crystallographic Data : While direct data for the target is unavailable, related N-(substituted phenyl)acetamides (e.g., ) show that intermolecular interactions (e.g., C–H⋯O bonds) govern packing efficiency. The target’s bulky spiro ring may reduce crystalline order compared to linear analogs .
Functional and Application-Based Differences
- Agrochemical Potential: Thenylchlor and other chloroacetamides in are herbicides targeting weed lipid biosynthesis. The target’s diazaspiro ring may introduce a novel mode of action, possibly targeting enzymes like acetolactate synthase (ALS) with higher specificity .
- The target’s spiro system could similarly modulate electronic properties, enhancing binding to biological targets like kinases or GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
